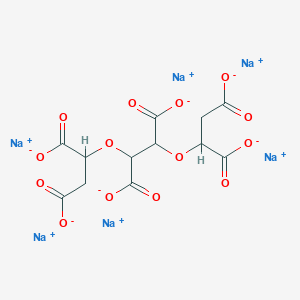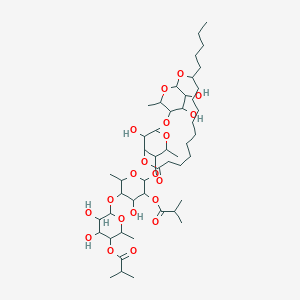
Methyl-attac-cephem
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-attac-cephem is a synthetic compound that belongs to the class of cephalosporin antibiotics. It is a potent antibacterial agent that is used to treat a wide range of bacterial infections. Methyl-attac-cephem is a derivative of the natural compound cephalosporin C and was first synthesized in the 1960s. Since then, it has been extensively studied for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl-attac-cephem is similar to that of other cephalosporin antibiotics. It works by inhibiting the synthesis of bacterial cell walls, which are essential for the survival of bacteria. Methyl-attac-cephem binds to specific proteins in the bacterial cell wall, which disrupts the normal synthesis process and leads to cell death.
Biochemical and Physiological Effects:
Methyl-attac-cephem has been shown to have minimal toxicity and low levels of side effects in animal studies. It is rapidly metabolized and excreted from the body, which reduces the risk of accumulation and toxicity. Methyl-attac-cephem has also been shown to have minimal effects on normal gut flora, which is important for maintaining a healthy microbiome.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl-attac-cephem has several advantages for use in laboratory experiments. It is a potent and selective antibacterial agent that can be used to study the effects of bacterial cell wall synthesis inhibition. It is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, there are limitations to the use of methyl-attac-cephem in laboratory experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the complex synthesis process may limit its availability and use in certain research applications.
Zukünftige Richtungen
There are several future directions for the research and development of methyl-attac-cephem. One potential application is in the treatment of infections caused by multidrug-resistant bacteria. Methyl-attac-cephem has been shown to be effective against many strains of bacteria that are resistant to other antibiotics, which makes it a promising candidate for further study. Another future direction is in the development of new derivatives of methyl-attac-cephem that have improved antibacterial activity and reduced toxicity. Finally, the use of methyl-attac-cephem in combination with other antibiotics or therapeutic agents may enhance its efficacy and reduce the risk of resistance development.
Synthesemethoden
Methyl-attac-cephem is synthesized through a multistep process that involves the modification of the cephalosporin C molecule. The first step involves the acylation of the amino group of cephalosporin C with an acyl chloride to form an intermediate compound. This intermediate is then reacted with a methylating agent to form methyl-attac-cephem. The synthesis of methyl-attac-cephem is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Methyl-attac-cephem has been extensively studied for its antibacterial activity against a wide range of bacterial species. It has been shown to be effective against both gram-positive and gram-negative bacteria, including strains that are resistant to other antibiotics. Methyl-attac-cephem has also been studied for its potential use in the treatment of infections caused by multidrug-resistant bacteria.
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3,4-dihydroxybenzoyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O11S2/c1-24(2,22(37)38)40-28-14(11-8-42-23(25)26-11)17(32)27-15-18(33)29-16(20(34)35)10(7-41-19(15)29)6-39-21(36)9-3-4-12(30)13(31)5-9/h3-5,8,15,19,30-31H,6-7H2,1-2H3,(H2,25,26)(H,27,32)(H,34,35)(H,37,38)/b28-14+/t15-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYMJTRPLLECHE-XZISTLJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CC(=C(C=C4)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-attac-cephem | |
CAS RN |
118680-12-9 |
Source


|
| Record name | 7-(2- (2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(3,4-dihydroxybenzoyloxy)methyl-3-cephem-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118680129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)










